molecular formula C25H24F4N4O5 B11933743 N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide

N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide

Cat. No.: B11933743
M. Wt: 536.5 g/mol
InChI Key: VRVJKILQRBSEAG-SHACYNPGSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2’,4’-dioxospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-3’-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a spiroindene core, and a trifluoropropan-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2’,4’-dioxospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-3’-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide involves multiple steps, including the formation of the spiroindene core and the introduction of the fluorophenyl and trifluoropropan-2-yl groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2’,4’-dioxospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-3’-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2’,4’-dioxospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-3’-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2’,4’-dioxospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-3’-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2’,4’-dioxospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-3’-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide is unique due to its complex structure, which allows for diverse chemical reactions and potential applications in various fields. Its combination of functional groups and spiroindene core sets it apart from other similar compounds.

Properties

Molecular Formula

C25H24F4N4O5

Molecular Weight

536.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m1/s1

InChI Key

VRVJKILQRBSEAG-SHACYNPGSA-N

Isomeric SMILES

C[C@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Origin of Product

United States

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